pink-eyed dilution protein
Description
Properties
CAS No. |
148710-77-4 |
|---|---|
Molecular Formula |
C12H13FO |
Synonyms |
pink-eyed dilution protein |
Origin of Product |
United States |
Molecular Biology and Protein Architecture of Pink Eyed Dilution Protein
OCA2 Gene Structure and Transcript Variants Encoding Pink-Eyed Dilution Protein
The human OCA2 gene is located on the long (q) arm of chromosome 15, specifically in the region 15q12-q13. wikipedia.orgatlasgeneticsoncology.org The gene encodes a transcript of 3,154 base pairs. atlasgeneticsoncology.org Through the process of alternative splicing, the OCA2 gene can produce multiple transcript variants. atlasgeneticsoncology.orgnih.gov At least two primary variants have been described: one full-length transcript and a second variant that lacks an in-frame exon in the central coding region, resulting in a shorter protein isoform. atlasgeneticsoncology.org Some genomic databases indicate the existence of up to 10 transcript variants for the OCA2 gene. ensembl.org
| Gene and Transcript Information for Human OCA2 | |
| Official Gene Symbol | OCA2 (Oculocutaneous albinism II) |
| Chromosomal Location | 15q12-q13 |
| Encoded Protein | This compound (P-protein) |
| Known Transcript Variants | Alternative splicing results in multiple transcript variants, with at least two well-described isoforms. atlasgeneticsoncology.orgnih.govensembl.org |
Protein Primary Sequence and Predicted Domains of this compound
The full-length human P-protein is composed of 838 amino acids and has a predicted molecular mass of approximately 93 kDa. atlasgeneticsoncology.org Sequence analysis has identified several key features and domains within its primary structure. The protein is classified as a member of the CitMHS (Citrate-Mg2+:H+ symporter) family, belonging to the larger Ion Transporter (IT) Superfamily. nih.gov
Key predicted domains and motifs include:
Dileucine Motifs: The cytoplasmic N-terminal region of the P-protein contains conserved dileucine-based sorting motifs. These signals are crucial for the correct trafficking of the protein from the endoplasmic reticulum to the melanosomes. nih.govbiorxiv.org
GOLD-like Domain: Recent computational models predict the existence of a cryptic Golgi dynamics (GOLD)-like domain within a luminal loop near the N-terminus. nih.govnih.govbiorxiv.orgresearchgate.net This domain is believed to be important for the protein's trafficking through the Golgi apparatus before it is localized to the melanosomal membrane. nih.govnih.govbiorxiv.orgresearchgate.net Known glycosylation sites have been identified within this putative domain. nih.govnih.govresearchgate.net
Structural Models and Conformational Dynamics of this compound
The structural understanding of the P-protein has evolved significantly, moving from early predictions based on amino acid properties to highly detailed models generated by advanced computational methods.
The long-standing consensus model for the P-protein's topology was derived from hydrophobicity profiling of its primary amino acid sequence. nih.govbiorxiv.org This model proposed that the P-protein is a multipass integral membrane protein featuring twelve transmembrane helices. nih.govbiorxiv.orgatlasgeneticsoncology.orgnih.gov In this configuration, the protein has a disordered cytoplasmic N-terminal loop and two loops exposed to the lumen of the melanosome. nih.govbiorxiv.org This 12-helix model was widely accepted for many years as the standard representation of P-protein architecture.
The advent of deep learning-based protein structure prediction tools, most notably AlphaFold2, has provided a revolutionary and more complex view of the P-protein's architecture. nih.govbiorxiv.orgresearchgate.net These contemporary models contradict the historical 12-transmembrane helix topology and instead suggest a structure with features common to the Solute Carrier (SLC) superfamily, particularly the SLC13/DASS (divalent anion-sodium symporter) family. nih.govnih.govbiorxiv.orgresearchgate.net
A central finding from the AlphaFold2 model is that the P-protein possesses a pseudo inverted repeat topology. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net This structural arrangement is a hallmark of many transporters and is fundamentally different from the simple 12-helix model. Each unit of this repeat is composed of a broken transmembrane helix, an amphipathic helix, and a re-entrant loop that packs against the broken helix. nih.govbiorxiv.orgresearchgate.net Together, these elements form a putative pore or substrate-binding chamber flanked by two highly conserved re-entrant loops. nih.govbiorxiv.orgresearchgate.net This architecture is critical for the protein's proposed function as a transporter. nih.govbiorxiv.org
The new structural model reveals that the P-protein, similar to SLC13 family members, is organized into two distinct major domains: a scaffold domain and a transport domain. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net
Scaffold Domain: This domain is believed to anchor the protein within the melanosomal membrane.
Transport Domain: This mobile domain contains the core machinery for substrate transport, including the re-entrant loops and substrate-binding sites. nih.govnih.gov Many known pathogenic mutations that cause severe oculocutaneous albinism map to this transport domain, highlighting its functional importance. nih.govnih.govbiorxiv.orgresearchgate.net
Furthermore, computational modeling of the P-protein in different states supports an "elevator-type" transport mechanism. nih.govnih.govbiorxiv.orgresearchgate.net This mechanism involves significant conformational changes, where the transport domain moves relative to the scaffold domain to alternate between inward-facing and outward-facing states, thereby facilitating the movement of substrates across the membrane. nih.govbiorxiv.orgresearchgate.net This dynamic process is enabled by flexible hinge-like regions connecting the structural elements. biorxiv.org
| Comparison of P-Protein Structural Models | |
| Historically Proposed Model (Hydrophobicity-based) | Contemporary Model (AlphaFold2-based) |
| 12 transmembrane helices. nih.govbiorxiv.orgatlasgeneticsoncology.orgnih.gov | Complex topology with a pseudo inverted repeat architecture. nih.govnih.govbiorxiv.orgresearchgate.net |
| Simple transmembrane protein structure. | Organized into distinct scaffold and transport domains. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net |
| No detailed mechanistic insights. | Supports an "elevator-type" transport mechanism with inward and outward-facing conformations. nih.govnih.govbiorxiv.orgresearchgate.net |
| N-terminal cytoplasmic loop and two luminal loops. nih.govbiorxiv.org | Identifies a putative GOLD-like domain for trafficking and re-entrant loops forming a pore. nih.govnih.govbiorxiv.org |
Contemporary Insights from Computational Structural Biology (e.g., AlphaFold2)
Re-entrant Loop Features and Significance
Advanced computational modeling of the Pink-Eyed Dilution (P) protein, also known as Oca2, has revealed a complex topology that includes a pseudo-inverted repeat structure containing highly conserved re-entrant loops. researchgate.netnih.govbiorxiv.org This architecture shows structural similarities to the SLC13 family of transporters. researchgate.netnih.gov These re-entrant loops are not full transmembrane helices; instead, they enter and exit the membrane from the same side, forming a critical part of the protein's transport domain. nih.govbiorxiv.org
Each repeat unit of the Oca2 protein contains a transport domain characterized by a re-entrant loop packed against a broken transmembrane helix. nih.govbiorxiv.org These loops flank a central pore region, suggesting a direct role in substrate transport. nih.govbiorxiv.org The significance of these loops is underscored by the location of functionally critical residues. For example, the V443 residue, a mutation of which (V443I) is known to cause Oculocutaneous Albinism type II (OCA2), is located on the N-terminal re-entrant loop. nih.govbiorxiv.org This specific mutation has been shown to critically impact chloride conductance across the melanosome membrane. nih.govbiorxiv.org The positioning of such a crucial residue within a re-entrant loop is consistent with the established role of these structures in determining channel specificity and transport function in other membrane transporters. nih.govbiorxiv.org
| Feature | Description | Significance |
|---|---|---|
| Topology | Part of a pseudo-inverted repeat structure, flanking a central pore. nih.govbiorxiv.org | Forms the core of the transport domain, essential for creating a translocation pathway. |
| Composition | Packed with a broken transmembrane helix within each repeat unit. nih.govbiorxiv.org | Contributes to the structural integrity and dynamic conformational changes of the transport machinery. |
| Conservation | The N-terminal half of the re-entrant loops contains highly conserved residues. biorxiv.org | Indicates a functionally critical role that has been maintained through evolution. |
| Functional Residues | Contains the V443 residue, mutations of which are linked to OCA2 and altered ion conductance. nih.govbiorxiv.org | Directly implicates the re-entrant loop in ion transport and highlights its role in channel specificity. nih.govbiorxiv.org |
Cryptic GOLD Domain and its Implications
Structural predictions have identified a previously uncharacterized cryptic GOLD (Golgi Dynamics) domain within the Oca2 protein sequence. researchgate.netnih.govresearchgate.netnih.gov This domain is situated in what was formerly described as the N-terminal luminal loop, preceding the first transmembrane helix. researchgate.netnih.gov The discovery of this domain has significant implications for understanding the cellular trafficking and maturation of the Oca2 protein. nih.govbiorxiv.org
The primary role of the GOLD domain is believed to be in mediating the transport of Oca2 from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus. researchgate.netnih.govresearchgate.netnih.gov This trafficking step is crucial for the protein's subsequent localization to the melanosomal membrane where it performs its function. nih.govbiorxiv.org Furthermore, the GOLD domain is structurally important as it harbors several evolutionarily conserved N-glycosylation sites. nih.govbiorxiv.orgnih.gov The glycosylation of GOLD domains in other ER-resident proteins is a known requirement for their successful trafficking between the ER and Golgi, suggesting a similar mechanism for Oca2. nih.govbiorxiv.org
| Implication | Details |
|---|---|
| Protein Trafficking | The GOLD domain is likely responsible for guiding Oca2 from the endoplasmic reticulum to the Golgi apparatus. researchgate.netnih.govresearchgate.net |
| Subcellular Localization | Proper function of the GOLD domain is a prerequisite for the eventual localization of Oca2 to the melanosome membrane. nih.govbiorxiv.org |
| Post-Translational Modifications | The domain contains key N-glycosylation sites (Asn 214, 218, 273) that are critical for its trafficking function. nih.govbiorxiv.org |
Homodimerization and Proposed Transport Mechanisms (e.g., Elevator-Type)
Computational multimeric modeling, particularly using AlphaFold2, suggests that Oca2 can form plausible homodimers. researchgate.netresearchgate.netnih.gov The modeling of these dimers in different states provides strong support for an "elevator-type" transport mechanism. researchgate.netbiorxiv.orgnih.gov This mechanism involves significant conformational changes, allowing the protein to alternate between inward-facing and outward-facing states to move substrates across the membrane. researchgate.netbiorxiv.org
The elevator-type model posits that a distinct transport domain moves relative to a static scaffold domain embedded in the membrane. nih.gov The transition between the inward and outward conformations is facilitated by hinge-like movements at the amphipathic helices and the re-entrant loops. nih.gov This movement is characterized by an angular change of approximately 30 degrees at these hinges, which effectively relocates the substrate-binding site from one side of the membrane to the other. nih.gov
| Conformational State | Key Structural Feature | Proposed Function |
|---|---|---|
| Inward-Facing | Substrate binding site is accessible from the cytoplasm. | Allows for substrate binding from the cell's interior. |
| Outward-Facing | Substrate binding site is accessible from the melanosomal lumen. | Allows for substrate release into the melanosome. |
| Transition | A ~30° angular change at the re-entrant loop/amphipathic helix hinges. nih.gov | Drives the "elevator" movement of the transport domain relative to the scaffold domain. nih.gov |
Post-Translational Modifications of this compound (e.g., Glycosylation)
The this compound undergoes crucial post-translational modifications (PTMs), with N-glycosylation being the most significant one identified for its maturation and transport. nih.govbiorxiv.orgjackwestin.com Oca2 becomes terminally glycosylated as it transits from a post-endoplasmic reticulum compartment to the Golgi apparatus. nih.govbiorxiv.org This modification is not merely decorative but is integral to the protein's life cycle. The absence of a functional P protein has been shown to impair the post-translational processing and trafficking of tyrosinase, a key enzyme in melanin (B1238610) synthesis, causing its retention in the ER. nih.gov
Specifically, human Oca2 possesses three evolutionarily conserved consensus sites for N-linked glycosylation at asparagine residues Asn 214, Asn 218, and Asn 273. nih.govbiorxiv.org As previously noted, all three of these sites are located within the cryptic GOLD domain. nih.govbiorxiv.orgnih.gov The addition of carbohydrate moieties at these positions is essential for the proper trafficking of Oca2 through the secretory pathway, ultimately ensuring its correct localization and function at the melanosomal membrane. nih.govbiorxiv.org
| Modification Type | Residue Sites (Human Oca2) | Location | Functional Role |
|---|---|---|---|
| N-Glycosylation | Asn 214, Asn 218, Asn 273 nih.govbiorxiv.org | Cryptic GOLD Domain nih.govbiorxiv.org | Essential for protein trafficking from the ER to the Golgi apparatus. nih.govbiorxiv.org |
Cellular Biology and Subcellular Localization of Pink Eyed Dilution Protein
Expression Profile and Cellular Distribution of Pink-Eyed Dilution Protein
The expression of the this compound is highly specialized, primarily occurring in cells dedicated to melanin (B1238610) synthesis. However, its presence has also been noted in other tissues, suggesting functions that may extend beyond pigmentation.
The this compound is predominantly expressed in melanocytes and the retinal pigment epithelium (RPE). nih.govbiorxiv.orgresearchgate.net Melanocytes, located in the skin, hair follicles, and iris, are responsible for producing melanin that colors these tissues. The RPE is a pigmented cell layer in the retina that is critical for maintaining the health and function of photoreceptor cells. In both cell types, the P-protein is essential for the normal development and function of melanosomes, the specialized organelles where melanin is synthesized and stored. nih.gov Mutations in the OCA2 gene disrupt this function, leading to reduced pigmentation in the skin, hair, and eyes. nih.govnih.gov
While the most functionally significant expression of the this compound is in melanocytes and the RPE, its transcripts and protein have been detected in other tissues. These include various structures within the eye, such as the iris, ciliary body, and choroid plexus, as well as in hair follicles and the epithelium of the lens. wikipedia.org The functional relevance of P-protein in these other cell types is not as well understood as its role in pigmentation.
| Tissue/Cell Type | Level of Expression | Primary Function |
| Melanocytes (Skin, Hair) | High | Melanin production for pigmentation |
| Retinal Pigment Epithelium (RPE) | High | Melanosome biogenesis, retinal health |
| Iris | Moderate | Eye color determination |
| Ciliary Body | Detected | Unclear |
| Choroid Plexus | Detected | Unclear |
| Hair Follicle | High | Hair pigmentation |
Subcellular Compartmentalization of this compound
The proper functioning of the this compound is contingent on its correct localization within the cell. It is an integral membrane protein that is trafficked through the secretory pathway to its final destination in the melanosome.
Subcellular fractionation and immunofluorescence studies have definitively shown that the this compound is an integral membrane protein located within the membrane of mature melanosomes. nih.govbiorxiv.orgnih.gov Its structure is predicted to have 12 transmembrane domains, which anchor it firmly within the melanosomal membrane. nih.govresearchgate.net This specific localization is critical for its proposed function in regulating the melanosomal environment, possibly by transporting small molecules like tyrosine (a melanin precursor) or by maintaining the proper pH necessary for melanin synthesis. wikipedia.orgresearchgate.net The protein is restricted to melanosomes in pigment cells. nih.govbiorxiv.orgresearchgate.net
Like other integral membrane proteins destined for organelles, the this compound is synthesized in the endoplasmic reticulum (ER). nih.govnih.govmolbiolcell.org From the ER, it moves through the Golgi apparatus for further processing and sorting. nih.govbiorxiv.orgresearchgate.net This trafficking process is essential, as mislocalization of the protein can lead to a non-functional state. nih.gov Recent structural modeling has identified a cryptic GOLD (Golgi dynamics) domain within the P-protein, which is believed to be responsible for its trafficking from the ER to the Golgi. nih.govbiorxiv.org The protein undergoes glycosylation, a process that begins in the ER and is completed in the Golgi, which is also important for its proper transport. nih.govbiorxiv.org Studies have shown that endogenous OCA2 rapidly exits the ER and is not a resident ER protein. nih.gov
| Cellular Compartment | Role in P-protein Lifecycle | Key Features |
| Endoplasmic Reticulum (ER) | Synthesis, initial glycosylation, folding | Site of protein synthesis and quality control |
| Golgi Apparatus | Further processing, sorting, terminal glycosylation | Directs protein to its final destination |
| Melanosome | Final destination and site of function | Integral membrane protein of this organelle |
Melanosomes are considered lysosome-related organelles (LROs). nih.govbiorxiv.org These are a diverse group of cell-type-specific compartments that share some features with lysosomes but have distinct functions. The trafficking pathways that deliver proteins to melanosomes are related to those that target proteins to lysosomes. nih.gov When the this compound is expressed in non-pigment cells that lack melanosomes, it is often targeted to lysosomes instead. nih.gov This indicates that the sorting signals on the P-protein are recognized by the cellular machinery that directs proteins to LROs. Dileucine motifs in the cytoplasmic portions of the P-protein are crucial for its correct targeting to melanosomes. biorxiv.org
Vacuolar Membrane Localization in Heterologous Systems
The study of the this compound (P-protein), encoded by the OCA2 gene, in heterologous expression systems provides valuable insights into its subcellular trafficking and localization. When expressed in organisms other than its native melanocytes, the protein's destination within the cell can reveal conserved sorting signals and pathways. Research utilizing the budding yeast, Saccharomyces cerevisiae, as a model system has been particularly informative in elucidating the localization of P-protein to the vacuolar membrane, an organelle analogous to the lysosome in mammalian cells.
This localization pattern in a non-pigment cell model like yeast is consistent with observations in other heterologous systems. For instance, when OCA2 is expressed in various non-pigment mammalian cell lines, it is often targeted to lysosomes. nih.gov Given the functional and developmental similarities between yeast vacuoles and mammalian lysosomes, these findings collectively suggest that the signals directing OCA2 to these acidic, degradative organelles are recognized across different eukaryotic species.
The trafficking of proteins to the yeast vacuole can occur through multiple pathways. While the precise route taken by the heterologously expressed P-protein has not been fully elucidated, its presence at the vacuolar membrane indicates that its sorting signals are compatible with the yeast protein transport machinery that directs membrane proteins to this organelle.
The following table summarizes the key findings regarding the localization of P-protein in a yeast heterologous system:
| Experimental System | Protein Expressed | Observed Outcome | Implied Subcellular Localization |
| Saccharomyces cerevisiae | Human OCA2 (P-protein) | Depletion of cytoplasmic glutathione (B108866) | Vacuolar Membrane |
This research in heterologous systems underscores that the intrinsic properties of the this compound dictate its transport to and function within the membrane of lysosome-like organelles, a characteristic that is conserved from yeast to mammals.
Functional Mechanisms of Pink Eyed Dilution Protein in Melanogenesis
Regulation of Melanosomal Ion Homeostasis and pH
The P-protein is a key player in maintaining the delicate ionic balance and pH within the melanosome, which is critical for the enzymatic activity required for melanin (B1238610) production elifesciences.orguni.lu. It achieves this primarily by modulating the flux of ions across the melanosomal membrane, which in turn influences the internal pH of the organelle.
Direct patch-clamp studies of melanosomes isolated from skin and eye cells have identified a novel chloride-selective anion conductance that is mediated by the P-protein elifesciences.orgnih.gov. In the absence of functional P-protein, this chloride current is significantly reduced, leading to impaired pigmentation nih.gov. This anion channel activity allows for the efflux of chloride ions from the melanosome lumen elifesciences.orguni.lu. Research has demonstrated that mutations in the OCA2 gene associated with oculocutaneous albinism can abolish or significantly reduce this chloride conductance, underscoring its importance in melanin synthesis elifesciences.orgnih.gov.
| Condition | Relative Chloride Conductance | Effect on Pigmentation |
|---|---|---|
| Wild-Type OCA2 | Normal | Normal Melanin Production |
| OCA2 Deficiency/Mutation | Significantly Reduced | Impaired Melanin Production (Albinism) |
The chloride conductance mediated by the P-protein is intricately coupled with the proton motive force across the melanosomal membrane nih.gov. This force is primarily generated by the activity of a vacuolar H+-ATPase (V-ATPase), which actively pumps protons into the melanosome, leading to its acidification nih.govbiorxiv.org. The efflux of negatively charged chloride ions through the P-protein channel helps to counterbalance the influx of positively charged protons. This shunting of the membrane potential created by the V-ATPase reduces its activity, thereby preventing excessive acidification of the melanosomal lumen elifesciences.orguni.lu. This regulatory mechanism is crucial for establishing the appropriate pH for melanogenesis. The proton motive force is the sum of the electrical potential gradient and the proton concentration gradient (ΔpH) across the membrane nih.govwikipedia.org. By allowing chloride ions to exit, the P-protein dissipates the electrical component of the proton motive force, which in turn limits the extent of proton accumulation.
The primary consequence of the P-protein's ion transport activity is the regulation of the melanosomal luminal pH. Early-stage melanosomes are acidic, but for melanin synthesis to proceed efficiently, the pH must be raised to a neutral or near-neutral level mdpi.comnih.gov. This is because the key and rate-limiting enzyme in melanogenesis, tyrosinase, has an optimal activity at a neutral pH, typically around 7.0 nih.govresearchgate.netresearchgate.net. In acidic environments, tyrosinase activity is significantly reduced, and the enzyme can even be degraded mdpi.com.
By facilitating chloride efflux and thereby limiting proton accumulation, the P-protein plays a crucial role in the deacidification of maturing melanosomes elifesciences.orgnih.govbiorxiv.org. Expression of functional OCA2 has been shown to increase the pH of intracellular organelles elifesciences.orguni.lunih.gov. This creation of a more neutral environment is essential for tyrosinase to catalyze the initial steps of melanin synthesis, the conversion of tyrosine to DOPA and then to dopaquinone (B1195961) nih.gov.
| Component | Optimal pH | Function |
|---|---|---|
| Tyrosinase | ~7.0 | Catalyzes the rate-limiting steps in melanin synthesis. |
| V-ATPase | Functions to acidify the melanosome. | Pumps protons into the melanosome. |
| Pink-Eyed Dilution Protein (OCA2) | Functions to increase melanosomal pH. | Mediates chloride efflux, counteracting V-ATPase activity. |
Modulation of Tyrosinase Processing, Trafficking, and Activity
Beyond its role in regulating the melanosomal environment, the P-protein is also intimately involved in the lifecycle of the tyrosinase enzyme itself, from its initial synthesis and folding in the endoplasmic reticulum to its transport to the melanosome.
A significant body of evidence indicates that the P-protein has a critical function within the endoplasmic reticulum (ER) molbiolcell.orgnih.gov. In melanocytes lacking functional P-protein, a substantial fraction of newly synthesized tyrosinase is retained within the ER molbiolcell.orgnih.gov. This suggests a role for the P-protein in the proper folding and maturation of tyrosinase. The P-protein itself has been found to be located in the ER, supporting its involvement in these early processing steps molbiolcell.orgnih.gov. It is hypothesized that the P-protein helps to create an optimal environment within the ER for tyrosinase folding, possibly by influencing the local pH or by acting as a chaperone-like protein nih.govslideshare.net. The proper N-glycosylation of tyrosinase, a critical step in its maturation that occurs in the ER, is also affected in the absence of the P-protein nih.govresearchgate.net. Misfolded tyrosinase is often retained in the ER through its prolonged association with chaperones like calnexin (B1179193) and calreticulin (B1178941) nih.gov.
Following its processing in the ER and Golgi apparatus, tyrosinase must be correctly trafficked to the melanosomes. The P-protein is essential for this transport process molbiolcell.orgnih.gov. In the absence of the P-protein, mature tyrosinase is often mislocalized to the perinuclear region near the Golgi and fails to reach the melanosomes in sufficient quantities molbiolcell.org. Expression of a functional P-protein in these cells can restore the proper trafficking of tyrosinase to the melanosomes molbiolcell.orgnih.gov. The precise mechanism by which the P-protein facilitates this transport is still under investigation, but it is clear that it is a key component of the machinery that directs melanosomal proteins to their correct destination nih.govscispace.com. Recent structural modeling studies have suggested the presence of a cryptic GOLD domain within the P-protein, which may be responsible for its trafficking from the ER to the Golgi, a crucial step in the pathway to the melanosomes researchgate.net.
Prevention of Tyrosinase Degradation and Secretion
The P-protein plays a critical role in the proper processing and trafficking of tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.govnih.govnih.gov In the absence of a functional P-protein, a significant portion of newly synthesized tyrosinase is retained within the endoplasmic reticulum (ER). nih.govnih.gov This retention leads to improper folding, making the enzyme susceptible to proteolytic degradation. nih.gov
Consequently, in cells lacking functional P-protein, there is an increased amount of proteolyzed tyrosinase. nih.gov This cleaved form of the enzyme, although still enzymatically active, is no longer membrane-bound and is secreted from the cell. nih.gov The expression of P-protein rescues this defect, restoring the correct trafficking of tyrosinase to melanosomes and preventing its degradation and subsequent secretion. nih.gov This indicates that P-protein is essential for the post-translational processing and stability of tyrosinase. nih.govnih.gov
Studies have shown that treatment with bafilomycin A1, a substance that can induce melanin production, leads to more efficient ER processing of tyrosinase, prevents its degradation, and restores its proper trafficking in cells lacking P-protein. nih.gov This further supports the role of P-protein in the early stages of the melanogenic pathway, ensuring that tyrosinase reaches the melanosomes in its mature, functional state. nih.gov
Control of Melanin Biosynthesis Pathways
The P-protein is a key regulator of melanin production. medlineplus.govwikipedia.org Its presence is essential for normal pigmentation. medlineplus.gov One of the proposed mechanisms by which it controls melanin synthesis is through the regulation of the internal environment of melanosomes, the specialized organelles where melanin is produced. medlineplus.govstorymd.com
Researchers believe that the P-protein may help regulate the pH of melanosomes. medlineplus.govstorymd.comgene.vision Maintaining a specific pH is critical for the optimal activity of tyrosinase and other enzymes involved in the melanin synthesis cascade. nih.govmapmygenome.in By influencing the melanosomal pH, the P-protein can therefore directly impact the rate and type of melanin produced. nih.govmapmygenome.inelifesciences.org
Differential Regulation of Eumelanin (B1172464) and Pheomelanin Synthesis
Current research strongly indicates that the P-protein has a differential effect on the two main types of melanin: eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment). The evidence suggests that the P-protein is primarily involved in the synthesis of eumelanin.
In mouse models with a mutation in the Oca2 gene (the murine equivalent of the human OCA2 gene), a significant, more than 20-fold decrease in eumelanin content is observed. researchgate.net In contrast, the levels of pheomelanin in these mice remain largely unchanged. researchgate.netnih.govjax.org This demonstrates that the pink-eyed dilution allele substantially inhibits eumelanin synthesis while having little to no effect on pheomelanin production. researchgate.netnih.gov This differential regulation is a key aspect of the P-protein's function and explains the characteristic pigmentation patterns seen in individuals with OCA2.
| Melanin Type | Effect of P-protein Deficiency | Research Finding |
| Eumelanin | Drastically Reduced | Over 20-fold decrease in mouse models. researchgate.net |
| Pheomelanin | Largely Unaffected | No significant decrease observed in mouse models. researchgate.netnih.gov |
Contribution to Melanosome Biogenesis and Maturation
The P-protein is integral to the normal development and maturation of melanosomes. nih.govnih.govatlasgeneticsoncology.org Its absence leads to defects in melanosome biogenesis, resulting in melanosomes that are smaller and contain minimal pigment. nih.gov
The P-protein is involved in the trafficking of various melanosomal proteins, ensuring they are correctly delivered to the maturing organelle. nih.govatlasgeneticsoncology.org It is thought to be involved in the delivery of melanogenic enzymes and transporters, such as tyrosinase, from early endosomes to stage II melanosomes, which is a critical step for the initiation of melanin synthesis. nih.gov The proper localization of these proteins is essential for the progression of melanosomes through their different maturation stages, ultimately leading to a fully pigmented organelle. nih.govmdpi.com
| Melanosome Stage | Role of P-protein | Consequence of P-protein Deficiency |
| Early Stages (I and II) | Facilitates trafficking of enzymes to the melanosome. nih.gov | Impaired delivery of key proteins like tyrosinase. nih.gov |
| Late Stages (III and IV) | Essential for the deposition of melanin and full maturation. mdpi.com | Results in smaller, minimally pigmented melanosomes. nih.gov |
Putative Substrate Transport Activities of this compound
The P-protein is predicted to be an integral membrane protein with 12 transmembrane domains, a structure characteristic of transporters. nih.govatlasgeneticsoncology.org This has led to several hypotheses regarding its potential role in transporting small molecules across the melanosomal membrane.
Tyrosine Transport Hypothesis
One of the earliest hypotheses regarding the function of the P-protein was its role as a transporter for tyrosine, the primary substrate for melanin synthesis. wikipedia.orgnih.govnih.gov It was proposed that the P-protein facilitates the movement of tyrosine from the cytoplasm into the melanosome, where it can be utilized by tyrosinase. nih.gov While this hypothesis has been influential, direct evidence for the P-protein acting as a primary tyrosine transporter remains to be definitively established.
Na+/Dicarboxylate Symporter Characteristics
More recent computational modeling studies have provided new insights into the potential transport function of the P-protein. Based on advanced structural modeling, it is now suggested that the P-protein (Oca2) shares structural similarities with the SLC13 family of transporters. biorxiv.org This has led to the hypothesis that Oca2 may function as a Na+/dicarboxylate symporter. biorxiv.org This model is supported by the identification of highly conserved asparagine residues in the putative ligand-binding site of the protein, which are characteristic of this transporter family. biorxiv.org
Role in Glutathione (B108866) Metabolism and Arsenical Sensitivity
The this compound (P-protein), encoded by the OCA2 gene, has been shown to play a significant role in modulating intracellular glutathione metabolism and cellular sensitivity to arsenical compounds. nih.govnih.govnih.gov While the P-protein is primarily known for its function in melanin biosynthesis and the regulation of melanosomal pH, research has uncovered its involvement in pathways related to detoxification and cellular stress responses. nih.govnih.govmapmygenome.in
Studies utilizing yeast (Saccharomyces cerevisiae) as a model system have demonstrated that the expression of the P-protein leads to increased sensitivity to various toxic compounds, including arsenicals. nih.govnih.gov This increased sensitivity is not limited to yeast, as cultured murine melanocytes with a functional P-protein also exhibit greater sensitivity to arsenical compounds when compared to melanocyte cell lines that lack a functional P-protein. nih.govnih.gov
The mechanism underlying this increased arsenical sensitivity appears to be linked to the P-protein's influence on glutathione levels. nih.gov Glutathione is a critical molecule in the detoxification of arsenicals within the cell. nih.gov Research has shown that yeast cells expressing the P-protein have approximately 50% lower intracellular glutathione levels compared to control cells. nih.govnih.gov This reduction in glutathione is attributed to the P-protein facilitating the accumulation of glutathione in the vacuole, the yeast equivalent of the lysosome. nih.gov This sequestration of glutathione effectively reduces its availability in the cytoplasm to combat the toxic effects of arsenicals.
Further evidence supporting the P-protein's role in glutathione transport comes from experiments using monochlorobimane, a dye that conjugates with glutathione, and acivicin, an inhibitor of vacuolar gamma-glutamyl cysteine transpeptidase, which is involved in glutathione breakdown. nih.gov These studies confirmed that the P-protein promotes the movement of glutathione into the vacuole. nih.gov
The connection between the P-protein, glutathione metabolism, and arsenical sensitivity highlights a broader, less understood function of this protein beyond its well-established role in pigmentation. These findings suggest that the P-protein may act as a transporter that can influence the intracellular distribution of glutathione, thereby impacting the cell's ability to handle certain types of chemical stress. nih.govnih.gov
Research Findings on P-protein, Arsenical Sensitivity, and Glutathione
| Model System | P-protein Expression | Observation | Implication |
| Saccharomyces cerevisiae (yeast) | Expressing P-protein | Increased sensitivity to arsenite, arsenate, and arsenic trioxide. molbiolcell.org | P-protein contributes to cellular susceptibility to arsenical compounds. |
| Murine Melanocytes | Functional P-protein | Higher sensitivity to arsenical compounds compared to P-protein null cells. nih.gov | The effect of P-protein on arsenical sensitivity is conserved in mammalian cells. |
| Saccharomyces cerevisiae (yeast) | Expressing P-protein | Intracellular glutathione levels diminished by 50%. nih.gov | P-protein expression leads to a significant reduction in cytoplasmic glutathione. |
| Saccharomyces cerevisiae (yeast) | Expressing P-protein | Facilitated vacuolar accumulation of glutathione. nih.gov | P-protein is involved in transporting glutathione into the vacuole. |
Genetic Variations and Their Biological Impact on Pink Eyed Dilution Protein Function
Mutations in the OCA2 Gene and Consequences for Protein Function
Mutations in the OCA2 gene are the primary cause of Oculocutaneous Albinism Type II, an autosomal recessive disorder characterized by reduced melanin (B1238610) in the skin, hair, and eyes. nih.govnih.gov These mutations can range from single nucleotide substitutions to large deletions, each with varying impacts on the P protein's functionality. The protein is believed to function as a transporter in the melanosome membrane, and disruptions to its structure can impair this role, leading to hypopigmentation. medlineplus.govwikigenes.org
Oculocutaneous Albinism Type II (OCA2) is the most common form of albinism worldwide, particularly prevalent in individuals of African descent. nih.govgene.vision It is caused by pathogenic variants in both copies of the OCA2 gene. medlineplus.gov Over 80 different mutations in the OCA2 gene have been identified in individuals with OCA2. medlineplus.gov The clinical presentation of OCA2 is heterogeneous, with phenotypes ranging from a complete absence of melanin to the development of some pigment over time. gene.vision Common features include light-colored hair (ranging from yellow to light brown), creamy white skin, and light-colored eyes. medlineplus.gov Visual impairments are also a hallmark of the condition and can include nystagmus (involuntary eye movements), strabismus (misaligned eyes), and photophobia (sensitivity to light). gene.visionmyriad.com
A well-documented pathogenic variant, especially in sub-Saharan African populations, is a large 2.7-kilobase deletion within the OCA2 gene that includes exon 7. nih.govmedlineplus.govgene.vision This deletion leads to a non-functional protein and is a significant contributor to the high prevalence of OCA2 in this demographic. gene.vision Other populations exhibit a wider array of different mutations, including single nucleotide variants and smaller deletions. nih.govmedlineplus.gov
The functional consequences of OCA2 mutations are directly tied to the type and location of the genetic alteration. These mutations can be broadly categorized as nonsense, missense, and deletions, each affecting the P protein in distinct ways.
Nonsense Mutations: These mutations introduce a premature stop codon in the mRNA sequence, leading to the production of a truncated and typically non-functional protein. For instance, a nonsense mutation in exon 7 of the mouse Oca2 gene has been shown to result in the absence of Oca2 transcripts, likely due to nonsense-mediated mRNA decay. nih.govjst.go.jpsemanticscholar.org This complete loss of functional protein leads to a severe albino phenotype.
Missense Mutations: Missense mutations result in the substitution of one amino acid for another in the protein sequence. The impact of these mutations can vary from mild to severe, depending on the importance of the affected amino acid to the protein's structure and function. For example, the A481T missense mutation is associated with a partial function of the P protein, often resulting in a milder OCA2 phenotype where some pigment can accumulate over time. nih.gov In contrast, compound heterozygous mutations like V443I and P743L are associated with severe OCA2 phenotypes. nih.gov
Deletions: Deletions can range from the removal of a single nucleotide to large segments of the gene. Large deletions, such as the 2.7-kb deletion encompassing exon 7, result in a significant loss of genetic information and the production of a non-functional protein. medlineplus.govgene.vision Smaller deletions can cause frameshifts, altering the reading frame of the gene and leading to a completely different and usually non-functional protein sequence from the point of the deletion.
| Mutation Type | Example | Molecular Effect | Associated Phenotype |
|---|---|---|---|
| Nonsense | Mutation in Exon 7 (mouse) | Premature stop codon, leading to truncated, non-functional protein and mRNA decay. nih.govjst.go.jpsemanticscholar.org | Severe hypopigmentation (classic albinism). |
| Missense | A481T | Amino acid substitution (Alanine to Threonine) resulting in a protein with partial function. nih.gov | Milder OCA2 phenotype, with some pigment accumulation over time. nih.gov |
| Missense | V443I and P743L (compound heterozygous) | Amino acid substitutions that severely impact protein function. nih.gov | Severe OCA2 phenotype. nih.gov |
| Deletion | 2.7-kb deletion of Exon 7 | Loss of a significant portion of the coding sequence, resulting in a non-functional protein. medlineplus.govgene.vision | Classic OCA2, particularly common in individuals of African descent. medlineplus.govgene.vision |
| Deletion | Gross exon 10-19 deletion | Results in a truncated, non-functional protein lacking several transmembrane domains. researchgate.net | Severe OCA2 phenotype. |
The clinical presentation of OCA2 is highly variable, and this phenotypic diversity is often linked to the specific mutations present in the OCA2 gene. gene.vision Genotype-phenotype correlation studies aim to link specific genetic variants with the observed physical traits.
Individuals with two severe loss-of-function mutations, such as large deletions or nonsense mutations, typically present with the classic OCA2 phenotype of very fair skin, light hair, and significant ocular abnormalities. medlineplus.gov In contrast, individuals with at least one "milder" mutation, such as certain missense variants that allow for some residual protein function, may exhibit a less severe phenotype. nih.gov For example, the A481T mutation, when present in a compound heterozygous state with a more severe mutation, can lead to a phenotype where individuals are born with little pigment but develop some hair and skin pigmentation with age. nih.gov
However, the relationship between genotype and phenotype is not always straightforward, and there can be considerable variability even among individuals with the same OCA2 mutations. arvojournals.org This suggests that other genetic and environmental factors can influence the final pigmentation phenotype. nih.govarvojournals.org
Allelic Variation and Contributions to Normal Pigmentation Diversity
Beyond causing albinism, variations in the OCA2 gene are a major determinant of the normal range of pigmentation seen in human populations worldwide. nih.govnih.gov These common variants, or alleles, are associated with differences in eye, skin, and hair color.
The OCA2 gene is a key player in determining eye color, particularly the distinction between brown and blue eyes. nih.gov Certain single nucleotide polymorphisms (SNPs) within and near the OCA2 gene are strongly associated with eye color. For instance, the SNP rs1800407, a missense mutation resulting in an arginine to glutamine substitution (Arg419Gln), is linked to green/hazel eyes. nih.gov
Furthermore, variations in the regulatory regions of OCA2 can influence its expression levels, thereby affecting the amount of melanin produced. A notable example is the interaction with the nearby HERC2 gene. A SNP within an intron of HERC2 (rs12913832) acts as an enhancer that regulates the transcription of OCA2. nih.gov The 'blue-eye' allele of this SNP is associated with reduced OCA2 expression, leading to less melanin in the iris and, consequently, blue eyes. nih.govnih.gov
In addition to eye color, OCA2 variants also contribute to skin pigmentation. The nonsynonymous polymorphism rs1800414 (His615Arg) is found at high frequencies in East Asian populations and is associated with lighter skin tones. nih.govplos.org Another variant, rs74653330 (Ala481Thr), has also been independently linked to variations in skin pigmentation in East Asians. researchgate.net These findings highlight the significant role of OCA2 in the evolution of human pigmentation diversity.
| Allelic Variant (SNP) | Associated Phenotype | Population Prevalence |
|---|---|---|
| rs1800407 (Arg419Gln) | Green/hazel eyes. nih.gov | Common in European populations. nih.gov |
| rs12913832 (in HERC2) | Blue eyes (by reducing OCA2 expression). nih.govnih.gov | High frequency in European populations. nih.gov |
| rs1800414 (His615Arg) | Lighter skin pigmentation. nih.govplos.org | High frequency in East Asian populations. nih.govplos.org |
| rs74653330 (Ala481Thr) | Lighter skin pigmentation. researchgate.net | Common in East Asian populations. researchgate.net |
Genetic Modifiers and Interactions Affecting Pink-Eyed Dilution Protein Phenotypes
The phenotypic expression of OCA2 mutations can be influenced by other genes, known as genetic modifiers. nih.gov These modifier genes can interact with OCA2 to alter the resulting pigmentation phenotype.
One of the most significant genetic modifiers of OCA2 is the HERC2 gene. As mentioned previously, a region within HERC2 contains a key enhancer element that regulates OCA2 transcription. nih.gov Variations in this enhancer region can therefore modulate the level of P protein produced, impacting pigmentation.
The melanocortin 1 receptor (MC1R) gene is another important modifier of the OCA2 phenotype. gene.vision The MC1R gene plays a critical role in determining the type of melanin produced (eumelanin vs. pheomelanin). gene.vision In individuals with OCA2, certain variants in the MC1R gene are associated with red hair, a trait not typically seen in classic OCA2. gene.visionivami.commedlineplus.gov This demonstrates a clear epistatic interaction, where the genotype of MC1R influences the phenotypic expression of mutations in OCA2. nih.gov
Other genes involved in the melanin synthesis pathway, such as SLC45A2 and TPC2, are also considered potential modifiers of the OCA2 phenotype, as they are involved in maintaining the proper environment within the melanosome for melanin production. nih.gov These genetic interactions contribute to the complexity and variability of pigmentation phenotypes associated with the this compound.
Spontaneous Reversion Events and Genomic Instability at the p Locus
The pink-eyed dilution (p) locus in mice exhibits a fascinating and well-documented example of genomic instability, most notably characterized by the phenomenon of spontaneous reversion. This is particularly evident in the case of the pink-eyed unstable (pun) mutation, a spontaneous allele that demonstrates one of the highest reversion frequencies observed in any mammalian gene. jcancer.orgnih.gov This instability provides a valuable model for studying the mechanisms of somatic and germline mutation, as well as the impact of genomic structure on gene expression.
The underlying cause of the pun phenotype and its propensity for reversion is a significant structural alteration within the p gene itself. Molecular analyses have revealed that the pun allele contains a large, head-to-tail tandem duplication of an approximately 70-kilobase (kb) segment of genomic DNA. nih.gov This duplicated segment encompasses a substantial portion of the p gene, disrupting its normal function and leading to the characteristic diluted pigmentation phenotype.
Reversion to the wild-type phenotype, observed as patches of pigmented fur in a process known as somatic mosaicism, is mechanistically linked to the loss of one of the duplicated 70-kb segments. nih.gov This excision event restores the integrity of the p gene, allowing for the production of a functional this compound and a return to normal pigmentation in the cell lineage where the reversion occurred. Germline reversion can also take place, resulting in offspring that are entirely wild-type in appearance. bioone.org
The primary mechanism driving the deletion of the duplicated segment is intrachromosomal homologous recombination. The two tandem repeats of the 70-kb sequence provide a substrate for recombination events that can lead to the excision of the intervening DNA. Several homologous recombination pathways are thought to contribute to this process, including:
Intrachromosomal crossing-over: A reciprocal exchange between the duplicated segments on the same chromatid.
Single-strand annealing: A process that repairs double-strand breaks between two repeat sequences.
Unequal sister chromatid exchange: An exchange of genetic material between sister chromatids that are misaligned at the duplicated region.
Sister chromatid conversion: A non-reciprocal transfer of genetic information from one sister chromatid to another.
The frequency of these reversion events is not only spontaneous but can also be significantly increased by exposure to various genotoxic agents, including X-rays and a range of chemical carcinogens. nih.govnih.gov This inducibility makes the pun mouse a sensitive in vivo model for studying the mutagenic effects of environmental agents and the cellular pathways that respond to DNA damage.
The observable nature of somatic reversion events, appearing as dark spots on the coat of pun mice, allows for the quantification of mutation frequencies. Research has demonstrated a clear dose-dependent relationship between exposure to certain carcinogens and the rate of reversion.
Table 1: Frequency of Somatic Reversion Events in pun/pun Mice Induced by Various Carcinogens
| Treatment Group | Agent | Dose (mg/kg) | Number of Offspring | Offspring with Spots (%) |
| Control | - | - | 585 | 11% |
| Alkylating Agents | Ethyl methanesulfonate (B1217627) (EMS) | 100 | - | 29% |
| Methyl methanesulfonate (MMS) | 100 | - | 25% | |
| Ethyl nitrosourea (B86855) (ENU) | 25 | - | 53% | |
| Hydrophobic Compounds | Benzo[a]pyrene (BaP) | 150 | - | 63% |
| Trichloroethylene (TCE) | 200 | - | 32% | |
| Benzene (BEN) | 200 | - | 27% | |
| Other | Sodium Arsenate (SOA) | - | - | 29% |
| X-rays | 1 Gy | - | 4-fold increase over control |
Data sourced from Schiestl et al., 1997. nih.govpnas.org
Table 2: Spontaneous and Induced Reversion Frequencies at the p Locus
| Condition | Reversion Type | Frequency | Notes |
| Spontaneous | Somatic | 4-11% of offspring exhibit spots | Baseline frequency in untreated pun/pun mice. pnas.org |
| Spontaneous | Germline | Can be as high as 12.2% | Highly variable frequency. bioone.org |
| X-ray Induced (6 Gy to spermatozoa) | Somatic (eye spots) | ~2-fold increase | Occurred in both paternally derived and unirradiated maternally derived pun alleles. bioone.org |
The study of spontaneous reversion and genomic instability at the p locus has provided critical insights into the fundamental processes of DNA repair and recombination in mammals. The dynamic nature of the pun allele underscores the importance of genomic integrity and the cellular mechanisms that have evolved to maintain it.
Insights from Model Organism Research on Pink Eyed Dilution Protein
Murine p Gene Studies and Mouse Models of Hypopigmentation
The mouse has long served as a classical model for studying the genetic basis of mammalian pigmentation. The p gene in mice was one of the first to be identified and linked to a specific coat color phenotype, making it a valuable tool for understanding the complexities of melanin (B1238610) synthesis and melanosome biology.
Mutations in the murine p gene result in a range of hypopigmentation phenotypes, the most prominent of which is a dilution of coat color, varying from light brown to gray, depending on the specific mutation and the genetic background of the mouse strain. In addition to the altered coat color, these mice typically exhibit reddish or pink-colored eyes at birth, a characteristic that gives the gene its name. This ocular phenotype is due to a reduction of pigment in the retinal pigment epithelium and the iris.
The hypopigmentation in p mutant mice is not restricted to the coat and eyes but is also observed in other pigmented tissues, such as the skin and the inner ear. Ultrastructural analysis of melanocytes from these mice reveals abnormalities in the melanosomes, the specialized organelles where melanin is synthesized and stored. While the early stages of melanosome development appear normal, the mature organelles are often irregularly shaped and contain less melanin than those in wild-type mice. This suggests that the p protein is crucial for the proper maturation and function of melanosomes.
Table 1: Phenotypic Characteristics of p Mutant Mice
| Feature | Wild-Type Mouse | p Mutant Mouse |
|---|---|---|
| Coat Color | Varies by strain (e.g., black, brown) | Diluted color (e.g., grayish-brown, light brown) |
| Eye Color | Dark | Pink or reddish |
| Melanosome Morphology | Normal, elliptical shape | Irregular, often smaller |
| Melanin Content | High | Reduced |
| Tyrosinase Activity | Normal | Normal or slightly reduced |
To further investigate the function of the p gene, researchers have utilized in vitro systems, such as primary cultures of murine melanocytes and immortalized melanocyte cell lines. These cellular models allow for the controlled manipulation of p gene expression, providing a more direct means of assessing its role in pigmentation.
Studies involving the introduction of a functional p gene into melanocytes derived from p mutant mice have demonstrated a restoration of normal pigmentation. These rescue experiments confirm that the p gene product is directly responsible for the observed pigmentation defects. Conversely, the targeted knockdown of p gene expression in wild-type melanocytes, using techniques like RNA interference (RNAi), leads to a significant reduction in melanin content, mimicking the phenotype observed in p mutant mice. These experiments have been crucial in confirming the cell-autonomous function of the p protein in melanocytes.
Yeast Heterologous Expression Systems for Functional Analysis
While mammalian cell culture systems are invaluable, the complexity of these cells can sometimes obscure the fundamental functions of a protein. To overcome this, researchers have turned to simpler eukaryotic model organisms, such as the budding yeast Saccharomyces cerevisiae. Yeast cells lack the complex pigmentary system of melanocytes, providing a simplified background in which to study specific aspects of p protein function.
Heterologous expression of the p protein in yeast has been particularly useful for investigating its potential role as a transporter. By co-expressing the p protein with other melanosomal proteins, such as tyrosinase, it has been possible to study its influence on their trafficking and localization within the yeast cell. These studies have provided evidence that the p protein may function as a transporter of small molecules, such as tyrosine, the primary substrate for melanin synthesis, across the melanosomal membrane.
Aquatic Vertebrate Models for Pink-Eyed Dilution Protein Research (e.g., Xiphophorus, Zebrafish)
Aquatic vertebrates, such as the fish Xiphophorus and the zebrafish (Danio rerio), have emerged as powerful models for studying vertebrate development and genetics, including the process of pigmentation. The external fertilization and transparent embryos of these species allow for the direct observation of melanocyte development and pigment formation in living animals.
In zebrafish, several mutations affecting pigmentation have been identified, some of which are orthologous to mammalian pigmentation genes. The zebrafish p gene, for example, has been shown to be essential for normal pigmentation. Mutations in this gene lead to a phenotype characterized by a reduction in the number and size of melanosomes, resulting in a lighter skin pigmentation. These aquatic models provide a valuable platform for large-scale genetic screens to identify new genes involved in pigmentation and for studying the in vivo effects of mutations in the p gene on melanocyte function and development.
Comparative Genetics and Functional Homology Across Species
The p gene is highly conserved across a wide range of species, from fish to humans, highlighting its fundamental importance in pigmentation. Comparative genetic studies have revealed a high degree of sequence similarity in the p protein among different vertebrates, suggesting a conserved function.
In humans, mutations in the orthologous gene, known as OCA2, are the most common cause of oculocutaneous albinism type 2 (OCA2), a genetic disorder characterized by reduced pigmentation of the hair, skin, and eyes. The clinical features of OCA2 are remarkably similar to the phenotypes observed in p mutant mice, underscoring the value of the mouse as a model for studying this human disease. The functional homology of the p protein across species has been further demonstrated by experiments in which the human OCA2 gene has been shown to rescue the pigmentation defects in p mutant mouse melanocytes. This cross-species conservation makes model organisms indispensable for investigating the molecular basis of human pigmentation disorders and for developing potential therapeutic strategies.
Advanced Research Methodologies for Pink Eyed Dilution Protein Characterization
Computational Structural Biology Approaches
Recent advancements in computational biology have been pivotal in elucidating the structural architecture of the pink-eyed dilution protein, a transmembrane protein that has been challenging to crystallize. nih.govnih.govresearchgate.net These in silico approaches have generated robust models, offering a foundation for understanding its molecular mechanisms.
The advent of deep learning-based tools, most notably AlphaFold2, has revolutionized the prediction of protein structures with high accuracy. nih.govresearchgate.netliverpool.ac.uk For the this compound, AlphaFold2 modeling has predicted a structure that revises previous topology models based on hydrophobicity profiles. nih.govportlandpress.com The model suggests that OCA2 is a member of the SLC13 transporter family, consisting of a scaffold and a transport domain. nih.govnih.govresearchgate.net A key prediction is the presence of a pseudo inverted repeat that forms a pore region, which is flanked by two highly conserved re-entrant loops. nih.govresearchgate.netportlandpress.com Furthermore, these models have identified a cryptic GOLD domain, which is likely involved in the trafficking of the protein from the endoplasmic reticulum to the Golgi apparatus before its final localization to the melanosomal membrane. nih.govnih.govportlandpress.com
Complementing de novo prediction, homology modeling has been employed to build plausible homodimers of the this compound in both inward- and outward-facing conformations. nih.govresearchgate.net This approach, combined with AlphaFold2 multimeric modeling, supports an elevator-type transport mechanism for the protein. nih.govresearchgate.net
Ligand docking simulations have been instrumental in probing the potential substrates of OCA2. researchgate.net Analysis of the putative ligand-binding site within the modeled structure reveals the presence of highly conserved asparagine residues. nih.govnih.govresearchgate.net This finding, coupled with docking simulations, suggests that the this compound may function as a Na+/dicarboxylate symporter, with citrate (B86180) being a potential ligand. nih.gov
Table 1: Computational Structural Biology Findings for this compound
| Methodology | Key Findings | Implications |
| De Novo Prediction (AlphaFold2) | Predicts a structure with a scaffold domain, a transport domain, a pseudo inverted repeat forming a pore, and a GOLD domain. nih.govresearchgate.netportlandpress.com | Suggests membership in the SLC13 transporter family and provides insights into protein trafficking. nih.govnih.govresearchgate.net |
| Homology Modeling | Generates plausible homodimeric structures in inward and outward-facing conformations. nih.govresearchgate.net | Supports an elevator-type transport mechanism. nih.govresearchgate.net |
| Ligand Docking Simulations | Identifies a putative ligand-binding site with conserved asparagine residues; suggests citrate as a potential ligand. nih.govresearchgate.net | Proposes a function as a Na+/dicarboxylate symporter. nih.govnih.govresearchgate.net |
Electrophysiological Techniques for Ion Channel/Transporter Activity
Direct measurement of ion transport across the melanosomal membrane has been crucial in defining the physiological function of the this compound. Electrophysiological techniques have provided direct evidence of its role as an ion channel. nih.govelifesciences.org
Patch-clamp analysis of melanosomal membranes has been a key technique in characterizing the ion channel activity of the this compound. nih.govelifesciences.orgnih.gov Studies involving direct patch-clamp recordings from melanosomes of skin and eye cells have identified a chloride-selective anion conductance that is mediated by OCA2 and is essential for melanin (B1238610) production. nih.govelifesciences.org This OCA2-dependent chloride current was found to be nearly abolished by a mutation identified in patients with oculocutaneous albinism type II. nih.govelifesciences.org
To overcome the technical challenges of patching small intracellular organelles, researchers have utilized heterologous expression systems. nih.govelifesciences.org Expressing OCA2 in AD293 cells, which have enlarged endolysosomes, has facilitated whole-organelle and single-channel patch-clamp recordings. nih.govelifesciences.org These experiments have shown that OCA2 expression leads to a chloride conductance and an increase in organelle pH, suggesting a mechanism by which OCA2 regulates melanogenesis. nih.govelifesciences.org
Table 2: Electrophysiological Characterization of this compound
| Technique | Model System | Key Findings |
| Whole-organelle patch-clamp | Melanosomes from skin and eye cells nih.govelifesciences.org | Identified an OCA2-mediated, chloride-selective anion conductance required for pigmentation. nih.govelifesciences.org |
| Whole-organelle and single-channel patch-clamp | Endolysosomes of AD293 cells expressing OCA2 nih.govelifesciences.org | Confirmed OCA2 contributes to a chloride channel and demonstrated that its activity increases organelle pH. nih.govelifesciences.org |
Advanced Cellular Imaging and Subcellular Fractionation Techniques
Determining the precise subcellular localization of the this compound is fundamental to understanding its function. A combination of advanced imaging and fractionation techniques has been employed to map its journey through the cell.
Immunofluorescence studies have been used to visualize the location of the this compound within cells. nih.gov These studies have revealed that the protein traffics through the prevacuolar compartment to the yeast vacuolar membrane when expressed heterologously in Saccharomyces cerevisiae. nih.gov In mammalian melanocytes, immunofluorescence has shown that mature, full-length tyrosinase is located in the perinuclear area near the Golgi in cells lacking the this compound, whereas its expression restores tyrosinase localization to melanosomes. molbiolcell.org
Subcellular fractionation, a technique that separates cellular organelles based on their physical properties, has been used to determine the distribution of the this compound. nih.govnih.gov Percoll and sucrose (B13894) gradient fractionation have demonstrated the presence of a significant amount of the protein in the endoplasmic reticulum. nih.gov These experiments, combined with immunofluorescence, have helped to build a comprehensive picture of its trafficking pathway. nih.gov
Genetic Manipulation and Gene Editing Techniques (e.g., siRNA, CRISPR in Model Systems)
The targeted manipulation of this compound expression has been a powerful tool for investigating its role in cellular processes. Gene silencing and editing techniques have provided direct evidence of its function in melanosome biology.
The use of small interfering RNA (siRNA) to knock down the expression of the OCA2 gene has been instrumental in understanding its function. researchgate.netscbt.comscbt.comresearchgate.net Studies in melan-a cells and B16F10 melanoma cells have shown that siRNA-mediated downregulation of the this compound obstructs the biogenesis of melanosomes. researchgate.net This knockdown also affects the processing and trafficking of tyrosinase, a key enzyme in melanin synthesis, leading to its downregulation. researchgate.net These findings highlight the critical role of the this compound in both the formation of melanosomes and the proper functioning of the melanin production machinery. researchgate.netresearchgate.net
While specific applications of CRISPR/Cas9 for editing the OCA2 gene are still emerging in the literature, this powerful gene-editing tool holds immense potential for creating precise genetic models to study the function of the this compound and the effects of specific mutations associated with albinism.
Future Directions in Pink Eyed Dilution Protein Research
Definitive Elucidation of Transport Substrates and Mechanisms
A primary area of future research is the definitive identification of the substrates transported by the P-protein and the precise mechanisms governing this transport. The P-protein is believed to be an integral membrane protein involved in the transport of small molecules, such as tyrosine, a precursor for melanin (B1238610) synthesis. wikipedia.org However, its exact function is still not fully understood. medlineplus.gov
Recent computational modeling and sequence analysis predict that the P-protein is a member of the SLC13 transporter family. nih.govnih.gov Analysis of its putative ligand-binding site suggests that it may function as a Na+/dicarboxylate symporter, with citrate (B86180) identified as a plausible substrate. nih.govnih.govresearchgate.net This hypothesis is supported by the presence of highly conserved asparagine residues within the predicted binding site. nih.govnih.govresearchgate.net
Furthermore, the P-protein has been shown to be essential for maintaining the acidic pH of melanosomes, which is critical for the function of tyrosinase, the rate-limiting enzyme in melanin production. nih.govsemanticscholar.orgresearchgate.net This has been linked to its role in controlling chloride conductance across the melanosomal membrane. nih.govresearchgate.net Future research will need to experimentally validate the predicted transport of dicarboxylates and elucidate how this activity is coupled to chloride ion flux and pH regulation within the melanosome.
Table 1: Predicted and Inferred Functions of the Pink-Eyed Dilution Protein
| Function | Proposed Substrate/Ion | Supporting Evidence | Reference |
|---|---|---|---|
| Small Molecule Transport | Tyrosine | Believed to be a precursor for melanin synthesis | wikipedia.org |
| Na+/Dicarboxylate Symporter | Dicarboxylates (e.g., Citrate) | Computational modeling, analysis of ligand-binding site | nih.govnih.govresearchgate.net |
Detailed Analysis of Structural Dynamics and Conformational Changes During Function
Understanding the three-dimensional structure of the P-protein and its dynamic conformational changes is paramount to deciphering its function. Computational modeling, particularly using advanced methods like AlphaFold2, has provided significant insights, challenging the previously accepted 12-transmembrane helix topology. nih.govresearchgate.netbiorxiv.org
These models suggest a structure comprising a scaffold and a transport domain, with a pseudo inverted repeat topology that includes re-entrant loops. nih.govnih.govbiorxiv.org This architecture supports an "elevator-type" transport mechanism, where the protein alternates between inward- and outward-facing conformations to move substrates across the membrane. nih.govnih.govbiorxiv.org The transition between these states is thought to involve a significant angular change of around 30 degrees at the hinges of an amphipathic helix and a re-entrant loop. nih.govresearchgate.net
A cryptic GOLD (Golgi dynamics) domain has also been identified, which is likely involved in the trafficking of the P-protein from the endoplasmic reticulum to the Golgi apparatus before its final localization to the melanosome. nih.govnih.govbiorxiv.org Future research employing techniques such as cryo-electron microscopy and X-ray crystallography will be crucial to experimentally validate these structural predictions and to capture the protein in its different conformational states. This will provide a detailed blueprint of its transport cycle.
Table 2: Key Structural Features of the this compound
| Structural Feature | Predicted Function | Supporting Evidence | Reference |
|---|---|---|---|
| Scaffold and Transport Domains | Core components for substrate transport | Computational modeling (AlphaFold2) | nih.govnih.govbiorxiv.org |
| Pseudo Inverted Repeat Topology with Re-entrant Loops | Forms the pore region for transport | Computational modeling | nih.govnih.govbiorxiv.org |
| GOLD-like Domain | Trafficking from ER to Golgi | Computational modeling | nih.govnih.govbiorxiv.org |
Identification of Novel Interacting Partners and Regulatory Networks
The function of the P-protein is likely modulated by its interaction with other proteins and by complex regulatory networks. Genetic studies in mice have provided evidence for functional links between OCA2 and the protein complexes AP-3, BLOC-1, and BLOC-2, which are involved in melanosome biogenesis. nih.gov A deficiency in these complexes may compromise the sorting or activity of the P-protein. nih.gov
Protein-protein interaction network analysis has identified several key proteins involved in melanin synthesis that interact with OCA2, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and SLC24A5. researchgate.net
The transcriptional regulation of the OCA2 gene is also a critical area of study. Variants in regulatory regions, such as an enhancer located within the neighboring HERC2 gene, have been shown to influence OCA2 expression and contribute to variations in human pigmentation. wits.ac.zanih.gov Future research should focus on a comprehensive identification of the P-protein interactome using techniques like co-immunoprecipitation followed by mass spectrometry. Furthermore, elucidating the complete network of transcription factors and regulatory elements that control OCA2 expression will provide a more holistic understanding of its role in pigmentation.
Table 3: Known and Predicted Interacting Partners and Regulators of OCA2/P-protein
| Molecule | Type | Role | Reference |
|---|---|---|---|
| AP-3, BLOC-1, BLOC-2 | Protein Complexes | Melanosome biogenesis, potential role in OCA2 sorting/activity | nih.gov |
| TYR, TYRP1, SLC24A5 | Proteins | Melanin synthesis | researchgate.net |
Comprehensive Understanding of Developmental Roles Beyond Pigmentation
While the P-protein is primarily known for its role in pigmentation, emerging evidence suggests it may have broader developmental functions. The OCA2 gene is located in a region of chromosome 15 that is often deleted in individuals with Angelman and Prader-Willi syndromes. medlineplus.govmapmygenome.in While the absence of OCA2 does not cause the primary neurological features of these syndromes, it does lead to hypopigmentation in affected individuals. medlineplus.gov
The P-protein is expressed in the retinal pigment epithelium, and its dysfunction is associated with visual abnormalities, including decreased visual acuity and nystagmus, which are characteristic features of oculocutaneous albinism. nih.govgene.vision In mice, mutations in the Oca2 gene have been linked to phenotypes beyond pigmentation, including potential craniofacial and hearing/vestibular/ear abnormalities. jax.org
A comprehensive understanding of the P-protein's role during development is a critical future direction. This will involve detailed studies in model organisms to dissect its function in different tissues and at various developmental stages. Investigating the molecular basis of the non-pigmentary phenotypes associated with OCA2 mutations will be essential to fully appreciate its physiological significance.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to confirm the role of the pink-eyed dilution protein in melanosomal pH regulation?
- Methodology : Use confocal microscopy with pH-sensitive fluorescent probes (e.g., 3-(2,4-dinitroanilino)-3'-amino-N-methyldipropylamine) to compare melanosomal pH in wild-type versus p mutant melanocytes. Co-stain with melanosomal markers like tyrosinase-related protein 1 (TYRP1) to validate compartment identity. Quantitative analysis should include ≥90% colocalization in wild-type cells versus <10% in mutants .
- Key Tools : Anti-TYRP1 antibodies, pH-sensitive dyes, and p-null murine melanocyte lines (e.g., pJ/pJ or pcp/p6H).
Q. How can researchers reliably detect and quantify the this compound in melanocyte membranes?
- Methodology : Employ monoclonal antibodies (e.g., 1A11 mouse IgG2aκ) for Western blotting or ELISA, targeting the unmodified human OCA2 protein (UniProt ID: Q04671). For membrane localization, perform subcellular fractionation followed by SDS-PAGE and immunoblotting .
- Validation : Include positive controls (wild-type melanocytes) and negative controls (OCA2 knockout models or siRNA-treated cells).
Q. What is the functional significance of the this compound’s 12 transmembrane domains?
- Methodology : Use homology modeling (e.g., SWISS-MODEL) to compare OCA2’s structure with known ion transporters. Validate predicted ion transport activity via electrophysiology in heterologous systems (e.g., Xenopus oocytes) .
- Key Insight : The protein’s homology to anion transporters supports its role in melanosomal ion balance, critical for tyrosinase activity .
Advanced Research Questions
Q. How do conflicting data on the this compound’s transport function (tyrosine vs. ions) impact experimental design?
- Analysis : While early studies hypothesized tyrosine transport, recent evidence shows OCA2 regulates melanosomal pH via ion exchange, not direct tyrosine transport . Design experiments using radiolabeled tyrosine uptake assays in p-null melanocytes to rule out tyrosine transport. Instead, focus on chloride or proton flux using fluorescent ion indicators .
- Contradiction Resolution : Mutations in OCA2 do not impair tyrosine uptake but disrupt pH-dependent tyrosinase activation .
Q. What mechanisms link the this compound to glutathione metabolism and arsenic sensitivity?
- Methodology : Express human OCA2 in yeast (Saccharomyces cerevisiae) to study vacuolar glutathione accumulation via monochlorobimane fluorescence. Compare arsenic sensitivity in wild-type versus p-expressing melanocytes using viability assays (e.g., MTT) .
- Key Finding : OCA2 reduces intracellular glutathione by 50%, increasing susceptibility to arsenicals. Use acivicin (gamma-glutamyl transpeptidase inhibitor) to block glutathione breakdown .
Q. How can researchers model the structural consequences of the 960-bp deletion in the p gene observed in murine mutants?
- Methodology : Generate CRISPR-Cas9-edited murine melanocytes with a targeted 960-bp deletion near the Herc2 carboxy terminus. Use Southern blotting with cDNA probes and mass spectrometry to confirm loss of the HECT domain .
- Phenotypic Correlation : Assess melanosome size and pigmentation via electron microscopy and spectrophotometric melanin quantification .
Q. What experimental strategies resolve discrepancies in melanosomal pH measurements across studies?
- Methodology : Standardize protocols for pH-sensitive dye loading (e.g., incubation time, temperature) and use ratiometric probes (e.g., pHrodo Red) for quantitative imaging. Validate with pH calibration buffers in live-cell imaging .
- Critical Controls : Include ATPase inhibitors (e.g., bafilomycin A1) to block proton pumps and isolate OCA2-specific pH effects .
Methodological Considerations
Q. How to optimize dilution protocols for OCA2 protein quantification in low-abundance samples?
- Guidelines : For ELISA, prepare a 1:10 dilution (30 µL sample + 270 µL buffer) for low-concentration lysates. For high-abundance samples, use 1:100–1:10,000 dilutions. Include a four-point standard curve (e.g., 0.1–10 µg/mL) .
- Validation : Use a BCA assay to pre-measure total protein and ensure linearity (R² > 0.98) .
Q. What amino acid analysis techniques are suitable for studying OCA2 post-translational modifications?
- Methodology : Perform hydrophilic interaction liquid chromatography (HILIC) coupled with isotope dilution mass spectrometry (IDMS) for high-precision quantification. Hydrolyze proteins with 6M HCl (110°C, 24 hours) and derivatize with AccQ-Tag .
- Applications : Detect atypical residues (e.g., phosphorylated tyrosines) in OCA2 mutants linked to albinism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
